3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method is the cyclization of substituted phenols via O-arylation reactions, followed by subsequent cyclization of diaryl ethers . Another approach involves the use of substituted biphenyls, which are cyclized to form the benzofuran ring .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to the desired product and its applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include oxidized benzofuran derivatives, reduced alcohols and amines, and substituted benzofuran compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of 3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, sigma receptors, and other enzymes, leading to their biological effects . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its therapeutic properties in treating skin conditions.
Uniqueness
3-Amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in scientific research and drug development .
Eigenschaften
CAS-Nummer |
61348-52-5 |
---|---|
Molekularformel |
C14H15NO5 |
Molekulargewicht |
277.27 g/mol |
IUPAC-Name |
3-amino-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H15NO5/c1-7(15)6-9(16)10-11(17)14(19-3)13-8(4-5-20-13)12(10)18-2/h4-6,17H,15H2,1-3H3 |
InChI-Schlüssel |
XSNMNPYXWZASTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.